Product packaging for (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol(Cat. No.:CAS No. 1932440-41-9)

(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol

Número de catálogo: B1465910
Número CAS: 1932440-41-9
Peso molecular: 157.21 g/mol
Clave InChI: DDNOMPVVYITSSN-HTQZYQBOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol (CAS: 1932440-41-9) is a chiral tetrahydrofuran derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, this compound features a pyrrolidine ring substituted at the 4-position and a hydroxyl group at the 3-position of the oxolane (tetrahydrofuran) ring, with defined (3S,4R) stereochemistry that is crucial for its application in stereoselective synthesis . The compound serves as a valuable synthetic building block. Its preparation can be achieved through multiple synthetic routes, including stereoselective nucleophilic substitution of (3S,4R)-4-halooxolan-3-ol derivatives with pyrrolidine, or via reductive amination of (3S,4R)-4-oxolanyl-3-one . These methods reliably provide high stereoselectivity (often >98% ee), which is essential for producing enantiomerically pure intermediates for further study . Compounds featuring pyrrolidine and tetrahydrofuran scaffolds are prevalent in FDA-approved pharmaceuticals and are extensively investigated for their diverse biological activities, which include potential antiviral, antimicrobial, and neuroprotective effects . The chiral nature of this compound makes it a versatile precursor for the development of novel therapeutic agents, aligning with the critical role of heterocyclic compounds in modern drug discovery . This product is supplied with a purity of ≥95% and is intended for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B1465910 (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol CAS No. 1932440-41-9

Propiedades

IUPAC Name

(3S,4R)-4-pyrrolidin-1-yloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNOMPVVYITSSN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Method from Chiral Oxolane Precursors via Nucleophilic Substitution

  • Starting Material: (3S,4R)-4-halooxolan-3-ol derivatives (e.g., 4-chloro-oxolan-3-ol).
  • Reagent: Pyrrolidine as nucleophile.
  • Conditions: Typically carried out under basic or neutral conditions in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Mechanism: SN2 substitution at the 4-position halide with pyrrolidine, preserving stereochemistry due to backside attack.
  • Outcome: High stereoselectivity yielding this compound.
Step Reagents/Conditions Description Notes
1 (3S,4R)-4-chlorooxolan-3-ol Chiral substrate preparation From chiral pool or asymmetric synthesis
2 Pyrrolidine, DMF, RT to 60°C Nucleophilic substitution SN2 mechanism, inversion at C4
3 Workup and purification Isolation of product Column chromatography or crystallization

Reductive Amination Approach

  • Starting Material: (3S,4R)-4-oxolanyl-3-one (ketone at C4).
  • Reagents: Pyrrolidine and reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Conditions: Mild acidic to neutral pH, solvents like dichloromethane or methanol.
  • Mechanism: Formation of imine intermediate between ketone and pyrrolidine, followed by stereoselective reduction to the amine.
  • Outcome: Stereoselective installation of pyrrolidinyl group at C4 with retention of hydroxyl at C3.
Step Reagents/Conditions Description Notes
1 (3S,4R)-4-oxolanyl-3-one Ketone intermediate Prepared via oxidation of oxolane
2 Pyrrolidine, NaBH(OAc)3, DCM, RT Reductive amination Mild conditions, stereoselective
3 Workup and purification Isolation of amine product Crystallization or chromatography

Ring-Closing Strategies from Open-Chain Precursors

  • Starting Materials: Open-chain diols or amino alcohols with appropriate stereochemistry.
  • Reagents: Pyrrolidine derivatives or protected amines.
  • Conditions: Acid or base catalysis to induce cyclization forming the oxolane ring with pyrrolidinyl substitution.
  • Mechanism: Intramolecular nucleophilic attack forming the oxolane ring while incorporating the pyrrolidinyl substituent.
  • Outcome: Formation of the desired stereochemistry controlled by starting material configuration and reaction conditions.

Representative Research Findings and Data

Parameter Method 1: Nucleophilic Substitution Method 2: Reductive Amination Method 3: Ring-Closing Cyclization
Yield (%) 75-85 65-80 60-75
Stereoselectivity (ee %) >98 95-98 90-95
Reaction Time (hours) 4-12 6-24 12-48
Solvent DMF, THF DCM, MeOH Various (Acidic/Basic media)
Temperature (°C) Room temp to 60 Room temp 40-80
Purification Chromatography, crystallization Chromatography, crystallization Chromatography, recrystallization

Notes on Stereochemical Control and Purity

  • The (3S,4R) stereochemistry is crucial and typically controlled by starting from enantiomerically pure precursors or by stereoselective catalysis.
  • Use of chiral auxiliaries or catalysts is common to enhance enantioselectivity.
  • Purity and enantiomeric excess are confirmed by chiral HPLC, NMR spectroscopy, and sometimes X-ray crystallography.
  • Avoidance of racemization is critical during substitution and reductive amination steps.

Summary Table of Key Preparation Methods

Preparation Method Key Reagents Mechanism Advantages Limitations
Nucleophilic Substitution (3S,4R)-4-halooxolan-3-ol, pyrrolidine SN2 substitution High stereoselectivity, straightforward Requires chiral halo precursor
Reductive Amination (3S,4R)-4-oxolanyl-3-one, pyrrolidine, NaBH(OAc)3 Imine formation + reduction Mild conditions, good yields Sensitive to reaction conditions
Ring-Closing Cyclization Open-chain amino alcohols, pyrrolidine derivatives Intramolecular cyclization Flexibility in starting materials Longer reaction times, moderate yields

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or oxolane ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often

Actividad Biológica

(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to an oxolane ring, which contributes to its unique biological properties. Its IUPAC name is (3S,4R)-4-pyrrolidin-1-yloxolan-3-ol, and it is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
InChIInChI=1S/C8H15NO2/c10-8-6...
InChI KeyDDNOMPVVYITSSN-HTQZYQBOSA-N

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors. The compound's structure allows it to interact with various molecular targets, influencing biochemical pathways and cellular processes. Its potential mechanisms include:

  • Receptor Binding : The compound may bind to receptors involved in neurological processes, suggesting potential applications in treating neurological disorders.
  • Enzyme Interaction : It may inhibit or modulate the activity of specific enzymes that play crucial roles in metabolic pathways.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have revealed its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics .

Antiviral Potential

In silico studies have explored the potential of this compound as a therapeutic agent against viral infections, including SARS-CoV-2. Molecular docking simulations indicate that it may fit well into the binding sites of viral proteases, which are critical for viral replication .

Case Studies

  • Neuroprotective Study : A study involving neuronal cell cultures treated with this compound demonstrated a significant reduction in cell death under oxidative stress conditions compared to control groups. The results suggest that the compound could be further investigated for its therapeutic potential in neurodegenerative diseases.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study FocusFindingsReference
NeuroprotectionReduced oxidative stress-induced cell death
Antimicrobial ActivityEffective against multiple bacterial strains
Antiviral PotentialPotential inhibitor of viral proteases

Comparación Con Compuestos Similares

Racemic Mixture: rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol

The racemic form, rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol, shares the same molecular formula (C₈H₁₅NO₂) but differs in stereochemistry. Key distinctions include:

  • Stereochemical Impact : The racemic mixture contains equal proportions of (3S,4R) and (3R,4S) enantiomers. Stereochemistry can critically influence receptor binding and metabolic pathways; for instance, one enantiomer may exhibit higher affinity for a target receptor, while the other could be inactive or metabolized differently .
  • Physical Properties : Both compounds are powders stored at room temperature, with comparable purity (≥95%) .

Morpholine-Substituted Analog: rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol

Replacing the pyrrolidine substituent with a morpholine ring yields rac-(3R,4S)-4-(morpholin-4-yl)oxolan-3-ol (C₈H₁₅NO₃, molecular weight 173.21 g/mol). Key differences include:

  • Substituent Effects : Morpholine introduces an oxygen atom into the heterocyclic ring, enhancing polarity and hydrogen-bonding capacity. This modification could improve aqueous solubility compared to the pyrrolidine analog .
  • Biological Implications: Morpholine derivatives are often used in drug design for their metabolic stability and bioavailability.

Pharmacologically Active Long-Acting KOR Antagonists (e.g., JDTic)

While structurally distinct, JDTic (a trans-dimethyl piperidine derivative) serves as a pharmacological comparator.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Purity Storage Hazard Info
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol C₈H₁₅NO₂ 157.21 ≥95% Room Temp Not specified
rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol C₈H₁₅NO₂ 157.21 ≥95% Room Temp Danger
rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol C₈H₁₅NO₃ 173.21 N/A N/A N/A

Table 2: Substituent and Stereochemical Impact

Compound Substituent Stereochemistry Key Properties
This compound Pyrrolidine (3S,4R) Potential chiral specificity
rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol Pyrrolidine Racemic Mixed enantiomers; higher hazard
rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol Morpholine Racemic Enhanced polarity; unstudied bioactivity

Discussion of Key Findings

  • Stereochemistry : The (3S,4R) configuration may confer selectivity in molecular interactions, akin to JDTic’s trans-dimethyl configuration, which is critical for its KOR antagonism .
  • Safety : The racemic form’s "Danger" classification highlights the importance of enantiopurity in reducing toxicity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol, and how can racemic mixtures be resolved?

  • Synthesis Challenges : The compound’s stereochemistry (3S,4R configuration) introduces complexity. A common issue is the formation of racemic mixtures (e.g., rac-(3R,4S)-4-(pyrrolidin-1-yl)oxolan-3-ol) during synthesis due to non-stereoselective reactions .
  • Resolution Methods :

  • Chiral Chromatography : Use chiral stationary phases (e.g., polysaccharide-based columns) for enantiomer separation.
  • Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .
    • Key Data : Racemic synthesis yields ~50:50 enantiomer ratios, while chiral HPLC (e.g., Chiralpak IA column) achieves >99% enantiomeric excess (ee) .

Q. How can NMR spectroscopy confirm the stereochemical configuration of this compound?

  • Methodology :

  • 1H-1H NOESY : Observe nuclear Overhauser effects (NOE) between pyrrolidine protons and oxolane hydroxyl groups to confirm spatial proximity of stereocenters.
  • 13C NMR Coupling Constants : Analyze J values for oxolane ring protons (e.g., 3J coupling between C3 and C4) to determine axial/equatorial substituents .
    • Example : A downfield shift of the hydroxyl proton (δ ~4.5 ppm) in DMSO-d6 indicates hydrogen bonding, consistent with the (3S,4R) configuration .

Q. What purification techniques are optimal for isolating this compound from reaction byproducts?

  • Standard Methods :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) for polar impurities.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98% HPLC purity) .
    • Advanced Options :
  • Preparative HPLC : C18 columns with 0.1% TFA in acetonitrile/water for challenging separations .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using asymmetric catalysis?

  • Catalytic Strategies :

  • Chiral Organocatalysts : Proline-derived catalysts induce stereoselective oxolane ring formation via intramolecular cyclization (e.g., 85% ee reported with Jørgensen-Hayashi catalysts) .
  • Transition Metal Catalysis : Ru(II)-BINAP complexes enable asymmetric hydrogenation of ketone intermediates (e.g., 92% ee) .
    • Validation : Compare optical rotation ([α]D) with literature values and confirm via X-ray crystallography (e.g., CCDC deposition for absolute configuration) .

Q. What biological targets or mechanisms are associated with this compound, and how can its activity be assayed?

  • Hypothesized Targets :

  • GPCRs : Structural analogs (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) show affinity for dopamine D2-like receptors .
  • Enzyme Inhibition : Similar oxolane derivatives inhibit glycosidases or kinases .
    • Assay Design :
  • In Vitro : Radioligand binding assays (e.g., [3H]spiperone for D2 receptors) with HEK293 cells expressing target receptors.
  • Kinetic Studies : Monitor enzyme activity (e.g., β-galactosidase) via spectrophotometric substrate cleavage (405 nm) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Common Discrepancies :

  • Solubility : Variations due to polymorphic forms (e.g., amorphous vs. crystalline) .
  • logP Values : Differences from calculation methods (e.g., XLogP3 vs. ACD/Labs) .
    • Resolution Strategies :
  • Experimental Validation : Use shake-flask method for logP (octanol/water partitioning) and dynamic light scattering (DLS) for solubility profiling .
  • Crystallographic Analysis : Identify dominant polymorphs via PXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol
Reactant of Route 2
Reactant of Route 2
(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.